Foreword: Situating (S)-N-(4-Nitro-phenyl)-L-alanine in Modern Drug Discovery
Foreword: Situating (S)-N-(4-Nitro-phenyl)-L-alanine in Modern Drug Discovery
An In-Depth Technical Guide to (S)-N-(4-Nitro-phenyl)-L-alanine: Synthesis, Characterization, and Application
(S)-N-(4-Nitro-phenyl)-L-alanine is more than a mere chemical entry in a catalog; it is a sophisticated molecular tool with significant relevance for researchers in medicinal chemistry and chemical biology. As a chiral, non-canonical amino acid derivative, its structure is intrinsically linked to its function. The presence of the L-alanine core provides a familiar biochemical scaffold, while the N-linked 4-nitrophenyl group imparts unique chemical reactivity and spectroscopic properties. This guide, intended for the practicing scientist, moves beyond simple data recitation. It aims to provide a comprehensive understanding of the molecule's synthesis, rigorous analytical validation, and its strategic deployment in advanced research applications, particularly in the context of prodrug development.
Chapter 1: Molecular Blueprint and Physicochemical Profile
A foundational understanding of a molecule begins with its unambiguous identification and a clear summary of its physical properties. These data points are critical for everything from reaction stoichiometry and solvent selection to interpreting analytical results and ensuring proper storage.
Chemical Identity
Correctly identifying the molecule is the cornerstone of reproducible science. The following identifiers are associated with (S)-N-(4-Nitro-phenyl)-L-alanine:
| Identifier | Value | Source |
| CAS Number | 125376-35-4 | [1][2] |
| IUPAC Name | (2S)-2-[(4-nitrophenyl)amino]propanoic acid | N/A |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][2][3] |
| Molecular Weight | 210.19 g/mol | [1][2][3] |
| Synonyms | N-p-nitrophenyl alanine | [3] |
| SMILES | CNC1=CC=C(C=C1)[O-] | [3] |
Core Chemical Structure
Visualizing the molecule's structure is essential for appreciating its chemical characteristics, such as stereochemistry and the spatial relationship between its functional groups.
Caption: 2D structure of (S)-N-(4-Nitro-phenyl)-L-alanine.
Physicochemical and Computational Properties
This table summarizes key properties that dictate the compound's behavior in experimental settings.
| Property | Value | Notes / Source |
| Appearance | Off-white to yellowish solid | Based on similar compounds.[4] |
| Purity (Typical) | ≥98% | Commercially available specification.[3] |
| Storage Conditions | 2-8°C, Sealed, Dry | Recommended for stability.[3] |
| Topological Polar Surface Area (TPSA) | 92.47 Ų | Computational prediction.[3] |
| LogP | 1.4798 | Computational prediction of octanol-water partition coefficient.[3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 4 | [3] |
Chapter 2: Synthesis and Purification: A Modern Approach
The synthesis of N-aryl amino acids requires careful consideration of reaction conditions to ensure high yield and, critically, to prevent racemization of the chiral center. While classical methods like nucleophilic aromatic substitution with reagents such as 1-fluoro-4-nitrobenzene exist, modern palladium-catalyzed cross-coupling reactions offer superior control and milder conditions.
Rationale for Synthesis Strategy: Palladium-Catalyzed N-Arylation
We describe a synthesis based on the principles of Buchwald-Hartwig N-arylation. This approach is selected for several key reasons:
-
Stereochemical Integrity: The use of specialized phosphine ligands and pre-catalysts at mild temperatures minimizes the risk of racemizing the α-carbon of the alanine ester.[5]
-
Substrate Scope: These methods are robust and have been demonstrated to work for a wide range of amino acid esters and aryl electrophiles.[5]
-
Reaction Conditions: The reactions are typically run under mild conditions, which is beneficial for preserving sensitive functional groups.
Caption: General workflow for the synthesis of (S)-N-(4-Nitro-phenyl)-L-alanine.
Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from modern N-arylation methodologies.[5]
Materials:
-
L-Alanine methyl ester hydrochloride
-
4-Nitrophenyl triflate
-
t-BuBrettPhos Pd G3 or G4 precatalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add L-alanine methyl ester hydrochloride (1.2 equivalents), 4-nitrophenyl triflate (1.0 equivalent), the palladium precatalyst (e.g., t-BuBrettPhos Pd G3, 2 mol%), and sodium tert-butoxide (2.5 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
N-Arylation Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching and Extraction: Upon completion, cool the reaction to room temperature, quench with water, and extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Ester Hydrolysis: Dissolve the crude N-arylated ester in a mixture of THF and water. Add LiOH (2.0 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidification and Final Extraction: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form. Extract the final product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final, high-purity (S)-N-(4-Nitro-phenyl)-L-alanine.
Chapter 3: Analytical Validation: A Self-Validating System
Confirming the identity, purity, and structure of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach, using orthogonal techniques, provides the highest degree of confidence and constitutes a self-validating system.
Caption: Workflow for the analytical validation of the final compound.
Chromatographic Purity Assessment: HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For nitroaromatic compounds, reversed-phase HPLC with UV detection is highly effective.[6]
Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and gradient pump.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 4 µm particle size).[7]
-
Mobile Phase A: Deionized water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient Program: A typical gradient might run from 25% B to 65% B over 10 minutes, followed by a re-equilibration step.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 254 nm, where the nitrophenyl chromophore has strong absorbance.[7]
-
Sample Preparation: Prepare a standard solution of the analyte at ~100 µg/mL in acetonitrile or a suitable solvent mixture.[7]
-
Causality: The C18 stationary phase provides excellent retention for the aromatic ring, while the acetonitrile/water gradient effectively elutes the compound. Formic acid is added to improve peak shape by ensuring the carboxylic acid is protonated. UV detection at 254 nm is chosen for its high sensitivity for the nitroaromatic moiety.
Spectroscopic Structural Confirmation
While HPLC confirms purity, spectroscopy confirms the molecular structure.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expected signals would include a doublet for the Cβ methyl group, a quartet for the Cα proton, distinct aromatic protons on the 4-substituted ring (two doublets), and exchangeable peaks for the carboxylic acid and amine protons.
-
¹³C NMR: Will show characteristic peaks for the methyl, Cα, and carboxyl carbons, as well as four distinct signals for the aromatic carbons.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in either positive or negative mode should readily show the molecular ion.
-
Positive Mode (ESI+): Expected [M+H]⁺ peak at m/z 211.07.
-
Negative Mode (ESI-): Expected [M-H]⁻ peak at m/z 209.06.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
-
-
Infrared (IR) Spectroscopy:
-
Key expected stretches include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), the N-H stretch (~3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and strong, characteristic asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively.
-
Chapter 4: Applications in Drug Development and Research
The true value of (S)-N-(4-Nitro-phenyl)-L-alanine lies in its application. Its structure is not accidental but is designed for specific uses in biochemical and pharmaceutical research.
Chiral Building Block in Synthesis
As an enantiomerically pure amino acid derivative, it serves as a valuable starting material or intermediate in the synthesis of more complex chiral molecules, particularly peptide-based drugs or enzyme inhibitors where stereochemistry is critical for biological activity.[4]
Hypoxia-Activated Prodrugs
A key application for nitroaromatic compounds is in the design of prodrugs for cancer therapy.[8] Solid tumors often contain regions of low oxygen (hypoxia). Certain bacterial nitroreductase enzymes, which can be delivered to tumor cells via gene therapy (a strategy known as Gene-Directed Enzyme Prodrug Therapy or GDEPT), can selectively reduce the nitro group of a prodrug under hypoxic conditions.[8] This reduction triggers the release of a potent cytotoxic agent specifically within the tumor, minimizing systemic toxicity. (S)-N-(4-Nitro-phenyl)-L-alanine can be incorporated as the "trigger" moiety in such a prodrug.
Caption: Conceptual mechanism of a hypoxia-activated prodrug using a nitroaromatic trigger.
References
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. [Link]
-
DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]
-
HPLC Analysis of Explosives Using EPA Method 8330. Agilent Technologies. [Link]
-
4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706. PubChem, National Center for Biotechnology Information. [Link]
-
(S)-N-(4-Nitro-phenyl)-L-alanine | C9H10N2O4 | CID 29891421. PubChem, National Center for Biotechnology Information. [Link]
-
4-Nitrophenylalanine | C9H10N2O4 | CID 65089. PubChem, National Center for Biotechnology Information. [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, ACS Publications. [Link]
-
Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. [Link]
-
Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, ACS Publications. [Link]
-
Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug. ResearchGate. [Link]
-
Spectroscopic and structural elucidation of amino acid derivatives and small peptides: Experimental and theoretical tools. ResearchGate. [Link]
-
Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. PubMed, National Center for Biotechnology Information. [Link]
-
On the Spectroscopic Analyses of Protein. ResearchGate. [Link]
-
Biomedical applications of L-alanine produced by Pediococcus acidilactici BD16 (alaD+). SpringerLink. [Link]
-
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]
-
L-Alanine, N-acetyl-, 4-nitrophenyl ester;5013/8/1. Axsyn. [Link]N-acetyl-4-nitrophenylester-5013-8-1.html)
Sources
- 1. (S)-N-(4-NITRO-PHENYL)-L-ALANINE | 125376-35-4 [chemicalbook.com]
- 2. (S)-N-(4-NITRO-PHENYL)-L-ALANINE | 125376-35-4 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. mdpi.com [mdpi.com]
